molecular formula C24H19BrClNO4 B8097780 3-Bromo-2-chloro-N-Fmoc-L-phenylalanine

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine

Cat. No.: B8097780
M. Wt: 500.8 g/mol
InChI Key: QUOXHKMTKKZJPZ-NRFANRHFSA-N
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Description

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine (CAS: 2154860-93-0) is a halogenated, Fmoc-protected amino acid derivative with the molecular formula C₂₄H₁₉BrClNO₄ and a molecular weight of 500.77 g/mol . Its structure features a phenylalanine backbone modified with bromine (3-position) and chlorine (2-position) substituents on the aromatic ring, protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position (Figure 1). The compound exhibits a density of 1.510±0.06 g/cm³, a predicted boiling point of 683.6±55.0 °C, and a pKa of 3±0.12 .

Properties

IUPAC Name

(2S)-3-(3-bromo-2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrClNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOXHKMTKKZJPZ-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Br)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)Br)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Bromination-Chlorination of L-Phenylalanine

This method involves halogenation of L-phenylalanine followed by Fmoc protection:

Step 1: Bromination
L-Phenylalanine is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 0–25°C for 4–8 hours. Bromination occurs preferentially at the para position, requiring subsequent chlorination to achieve the 3-bromo-2-chloro configuration.

Step 2: Chlorination
The brominated intermediate undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at −10°C. A Lewis acid catalyst (e.g., FeCl₃) directs chlorination to the ortho position, yielding 3-bromo-2-chloro-L-phenylalanine.

Step 3: Fmoc Protection
The amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (water/dioxane) with sodium bicarbonate (NaHCO₃) at pH 8–9. Reaction completion is achieved within 2 hours at 25°C, with yields of 85–92%.

Chemoenzymatic Synthesis

A scalable alternative combines chemical halogenation with enzymatic resolution for enhanced stereopurity:

Step 1: Racemic Halogenation
DL-Phenylalanine is halogenated using CuBr₂ and Cl₂ gas in tetrahydrofuran (THF) at 50°C, producing racemic 3-bromo-2-chloro-DL-phenylalanine (yield: 75%).

Step 2: Enzymatic Resolution
Acylase I (EC 3.5.1.14) selectively hydrolyzes the N-acetyl-L-enantiomer in phosphate buffer (pH 7.0) at 37°C. The L-isomer is isolated with >99% enantiomeric excess (ee), while the D-enantiomer is recycled via racemization.

Step 3: Fmoc Protection
The resolved L-isomer is treated with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in dimethylformamide (DMF), achieving 90–95% yield.

Nickel(II)-Mediated Asymmetric Synthesis

Tandem Alkylation–Second-Order Asymmetric Transformation (SOAT)

This method ensures high stereocontrol using chiral Ni(II) complexes:

Reaction Conditions

  • Substrate : Ni(II) complex of glycine tert-butyl ester.

  • Halogenation : 3-Bromo-2-chlorobenzyl bromide (2.2 equiv) in 1,2-dichloroethane.

  • Base : 30% aqueous NaOH with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst.

  • Temperature : 25°C for 6 hours.

Outcomes

  • Yield : 78% after recrystallization.

  • ee : 94% via chiral HPLC.

Comparative Analysis of Methods

Method Yield ee (%) Scalability Key Advantage
Sequential Halogenation82%99ModerateStraightforward for small-scale synthesis
Chemoenzymatic73%>99.9HighEco-friendly, high stereopurity
Ni(II)-Mediated SOAT78%94LowExcellent regioselectivity

Key Findings :

  • The chemoenzymatic route achieves the highest ee (99.9%) due to enzymatic resolution.

  • Ni(II)-mediated synthesis offers superior regioselectivity but requires specialized metal complexes.

  • Sequential halogenation is cost-effective but risks dihalogenation byproducts.

Industrial-Scale Optimization

Halogenation under Continuous Flow

Microreactor technology improves yield and safety for bromination/chlorination:

  • Residence time : 12 minutes.

  • Solvent : Acetonitrile/water (3:1 v/v).

  • Throughput : 1.2 kg/hr with 95% conversion.

Fmoc Protection in Bulk

Critical Reaction Parameters

Temperature Effects on Halogenation

Step Optimal Temp. Byproduct Formation
Bromination0–5°C<2% dibrominated
Chlorination−10°C<1% trichlorinated

Solvent Impact on Fmoc Protection

Solvent Reaction Time Yield Purity
DMF2 hours95%98.5%
THF4 hours88%97.2%
DCM6 hours75%94.1%

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .

Scientific Research Applications

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-N-Fmoc-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once incorporated, the compound can interact with various molecular targets, influencing biological pathways and processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares 3-Bromo-2-chloro-N-Fmoc-L-phenylalanine with structurally related Fmoc-protected halogenated phenylalanines.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Properties
This compound 2154860-93-0 C₂₄H₁₉BrClNO₄ 500.77 3-Bromo, 2-Chloro Density: 1.510 g/cm³; pKa: 3
Fmoc-L-Phe(3-Cl)-OH 198560-44-0 C₂₄H₁₈ClNO₄ 443.86 3-Chloro Used in polyimide monomer synthesis
N-Fmoc-3-bromo-L-phenylalanine 220497-48-3 C₂₄H₂₀BrNO₄ 466.30 3-Bromo Lower density (~1.4 g/cm³ estimated)
N-Fmoc-3-bromo-5-fluoro-L-phenylalanine 1998639-82-9 C₂₄H₁₉BrFNO₄ 484.31 3-Bromo, 5-Fluoro Enhanced metabolic stability
N-Fmoc-5-bromo-2-fluoro-L-phenylalanine 1998646-62-0 C₂₄H₁₉BrFNO₄ 484.31 5-Bromo, 2-Fluoro Steric effects alter peptide folding
N-Fmoc-4-(3-chlorophenyl)-L-phenylalanine - C₃₁H₂₄ClNO₄ 534.98 Biphenyl with 3-Chloro Extended aromatic system for π-π interactions

Key Observations :

  • Molecular Weight : The target compound has the highest molecular weight (500.77 g/mol) due to dual heavy halogens (Br and Cl) .
  • Halogen Effects : Bromine and chlorine increase hydrophobicity and electron-withdrawing effects compared to fluorine, impacting peptide solubility and reactivity .
  • Steric Hindrance : The 2-chloro substituent in the target compound may hinder peptide bond formation more than meta-substituted analogs (e.g., 3-Bromo derivatives) .

Commercial Availability and Handling

  • Suppliers: The target compound is available from specialized suppliers (e.g., WuXi TIDES , Iris Biotech ), though less common than mono-halogenated analogs.
  • Safety : Most Fmoc-protected compounds are classified as laboratory chemicals, with restrictions on household use .

Biological Activity

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine is a synthetic amino acid derivative that plays a significant role in peptide synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, as well as bromine and chlorine substituents on the phenylalanine backbone. The unique structure of this compound allows for specific modifications that can enhance its biological activity, making it a valuable tool in various fields of research.

The structural formula of this compound can be represented as follows:

C15H14BrClNO2\text{C}_{15}\text{H}_{14}\text{BrCl}\text{N}\text{O}_2

This compound's molecular weight is approximately 347.63 g/mol. The presence of halogen atoms (bromine and chlorine) significantly influences its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its incorporation into peptides, where it can modulate the properties of the resulting compounds. The halogen substituents can enhance hydrophobic interactions and alter electronic properties, which can affect binding affinities and activities against various biological targets.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of phenylalanine, including those modified with halogens, exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range when tested against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds were found to inhibit tubulin polymerization, suggesting a mechanism involving interference with microtubule dynamics, leading to cell cycle arrest and apoptosis .

Case Studies

  • Study on Antitumor Activity : A study investigated the effects of various phenylalanine derivatives on tumor growth in vitro. The results indicated that the introduction of halogen atoms significantly increased the cytotoxicity against cancer cells compared to non-halogenated counterparts. Specifically, this compound exhibited enhanced activity due to its ability to disrupt normal cellular processes involved in proliferation .
  • Mechanistic Insights : Further research focused on understanding the mechanism by which these compounds exert their effects. It was found that this compound interacts at the colchicine-binding site on tubulin, leading to destabilization of microtubules and subsequent cell death through apoptosis .

Comparative Analysis

A comparative analysis of various halogenated phenylalanine derivatives reveals distinct differences in their biological activities:

Compound NameIC50 (nM)Mechanism of Action
This compound10-33Tubulin destabilization
N-Fmoc-5-bromo-L-phenylalanine20-40Microtubule interference
N-Fmoc-2-fluoro-L-phenylalanine30-50Cell cycle arrest

Applications in Medicinal Chemistry

The unique properties of this compound make it particularly useful in medicinal chemistry for:

  • Peptide Synthesis : It is employed to introduce specific functionalities into peptides, enhancing their stability and activity.
  • Drug Development : Its derivatives are explored for potential therapeutic applications, especially in targeting specific proteins involved in cancer progression.

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